![molecular formula C14H8Cl2O B3042700 2-(3,4-Dichlorophenyl)benzofuran CAS No. 65246-48-2](/img/structure/B3042700.png)
2-(3,4-Dichlorophenyl)benzofuran
Overview
Description
“2-(3,4-Dichlorophenyl)benzofuran” is a derivative of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
Benzofuran synthesis involves a variety of methods. For instance, the Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The reaction involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .Molecular Structure Analysis
The molecular structure of “2-(3,4-Dichlorophenyl)benzofuran” consists of a benzofuran core with a dichlorophenyl group attached at the 2-position . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key chemical reaction involving benzofuran derivatives . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Scientific Research Applications
Synthesis and Chemical Properties
Palladium-Catalyzed Tandem Annulation : Research has shown an efficient method for constructing 2,3-difunctionalized benzofuran derivatives from 2-alkynylphenols. This process features a one-pot, three-step approach with good functional group tolerance and high atom economy, making it efficient for synthetic and pharmaceutical chemistry (Li et al., 2015).
Synthesis from 2-Chlorophenols : A study details the synthesis of 2,3-disubstituted benzofurans from 2-chlorophenols and terminal alkynes, using palladium–dihydroxyterphenylphosphine catalyst. This method accelerates the Sonogashira coupling and the introduction of a 2-hydroxyphenyl group at the C-3 position of benzofuran (Yamaguchi et al., 2018).
Crystal Structures of Benzofuran Derivatives : Several studies have focused on the crystal structures of various benzofuran derivatives, observing how different substituents and functional groups affect molecular orientation and interactions. For example, the orientation of the chlorophenyl ring in relation to the benzofuran fragment varies depending on the specific substituents, influencing the overall molecular structure and potential reactivity (Choi et al., 2011).
Pharmaceutical and Biological Applications
β-Amyloid Aggregation Inhibitor Synthesis : One specific derivative, 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, has been synthesized as a potent β-amyloid aggregation inhibitor. This compound could be significant in the context of Alzheimer's disease research (Choi et al., 2003).
Antinociceptive Agents : Benzofuran derivatives, including those with a chlorophenyl component, have been evaluated for their antinociceptive properties. The study found significant antinociceptive activity in these compounds, indicating potential applications in pain management and drug development (Gonçalves et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3,4-dichlorophenyl)-1-benzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O/c15-11-6-5-10(7-12(11)16)14-8-9-3-1-2-4-13(9)17-14/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUGXYWAJKJWGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)benzofuran |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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